molecular formula C19H15ClN6O2 B2979790 N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide CAS No. 1251573-58-6

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2979790
CAS No.: 1251573-58-6
M. Wt: 394.82
InChI Key: OHOZYDMECPCOCE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a triazole ring, and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the triazole and oxadiazole rings with the chlorophenyl group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide
  • N-(4-bromophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide

Uniqueness

N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a triazole and oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-12-2-4-13(5-3-12)10-26-11-16(23-25-26)17-22-19(28-24-17)18(27)21-15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOZYDMECPCOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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